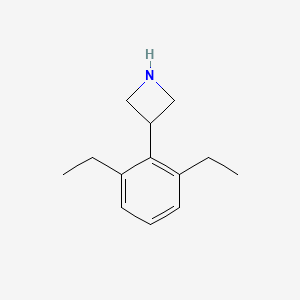
3-(2,6-Diethylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Diethylphenyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring attached to a 2,6-diethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Diethylphenyl)azetidine typically involves the reaction of 2,6-diethylphenylamine with a suitable azetidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where the amine group attacks the azetidine ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: 3-(2,6-Diethylphenyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a strong base. The reaction conditions vary depending on the specific reagents used.
Major Products Formed:
Oxidation: The major products include various oxidized derivatives of this compound, such as oxo derivatives.
Reduction: The reduction reactions yield reduced forms of the compound, which may have different physical and chemical properties.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives of this compound.
科学研究应用
3-(2,6-Diethylphenyl)azetidine has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(2,6-Diethylphenyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
3-(2,6-Diethylphenyl)-1,1-diisopropylurea
3-(2,6-Diethylphenyl)-1,1-dipropylurea
3-(2,6-Diethylphenyl)-4,5-dihydro-1-[(1S)-1-hydroxymethyl-2-methylpropyl]-1H-imidazolium hexafluorophosphate
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
3-(2,6-diethylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-3-10-6-5-7-11(4-2)13(10)12-8-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3 |
InChI 键 |
IFBMURWMQIECCT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
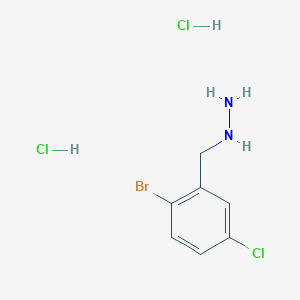

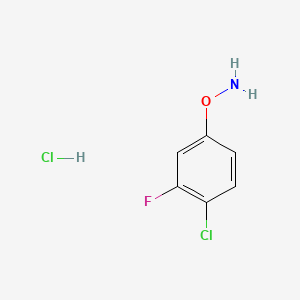

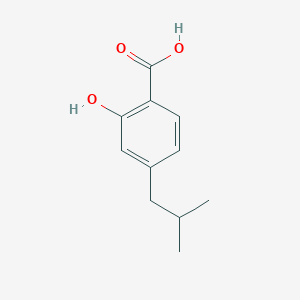
![5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15339030.png)
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
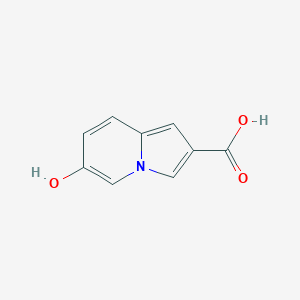

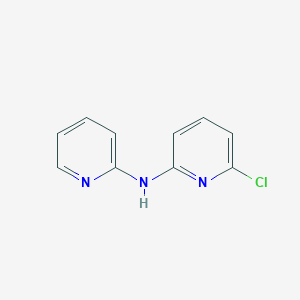
![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)

